7-Bromo-1-methylindoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10BrN |
|---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
7-bromo-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C9H10BrN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-4H,5-6H2,1H3 |
InChI Key |
OYUZHJRNIYATQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 1 Methylindoline
Direct Synthetic Routes to 7-Bromo-1-methylindoline
Direct routes involve either the specific preparation of the target molecule or the regioselective bromination of a suitable precursor.
Reported Preparations of this compound
While direct, single-step preparations of this compound are not extensively documented, its synthesis can be inferred from the preparation of closely related analogues. The synthesis of this compound-2,3-dione is reported, which serves as a plausible precursor. evitachem.comsigmaaldrich.com This dione (B5365651) can be synthesized from 1-methylindole (B147185), which undergoes bromination followed by cyclization reactions to form the indoline (B122111) core. evitachem.com The resulting dione could then be reduced to the target indoline using standard reduction methods.
Another related precursor is 7-Bromo-1-methyl-1H-indole. smolecule.com Its synthesis can be achieved through methods like the direct bromination of 1-methylindole. smolecule.com Subsequent reduction of the C2-C3 double bond of the indole (B1671886) ring, for instance through catalytic hydrogenation, would yield the desired this compound.
Similarly, the synthesis of 7-bromoindole (B1273607) has been achieved via the decarboxylation of 7-bromoindole-2-carboxylic acid. cdnsciencepub.com This acid can be prepared through a Fischer ring closure of ethyl pyruvate (B1213749) 2-bromophenylhydrazone or a Reissert condensation of 3-bromo-2-nitrotoluene. cdnsciencepub.com N-methylation of the resulting 7-bromoindole followed by reduction would provide another pathway to the target compound.
Table 1: Representative Synthesis of a this compound Precursor
| Starting Material | Reagents/Conditions | Intermediate Product | Subsequent Step (Implied) |
|---|
Cyclization Reactions for Indoline Core Formation in Related Derivatives
The construction of the indoline core is a fundamental aspect of synthesizing derivatives like this compound. Several classic and modern cyclization strategies can be employed.
Bartoli Indole Synthesis : This method is particularly valuable for constructing 7-substituted indoles. It involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. Employing a 2-bromo-6-substituted nitrobenzene (B124822) precursor would directly establish the 7-bromoindole skeleton, which could then be N-methylated and reduced to the target indoline.
Fischer Indole Synthesis : This is a widely used method that involves the acid-catalyzed cyclization of an arylhydrazone. rsc.org To generate a 7-bromo derivative, one would start with a (2-bromophenyl)hydrazine derivative. The resulting indole would then require N-methylation and reduction of the pyrrole (B145914) ring to yield the final indoline product. cdnsciencepub.comrsc.org
Palladium-Mediated Cyclization : Modern methods include transition-metal-catalyzed reactions. For instance, a variant of the intramolecular Heck reaction has been reported involving the 6-endo-trig cyclization of N-acryloyl-7-bromoindolines, demonstrating a sophisticated approach to forming fused ring systems based on the indoline core. acs.org
Regioselective Bromination Strategies for N-Methylindoline Precursors
Achieving regioselective bromination directly on the N-methylindoline benzene (B151609) ring is challenging due to the electronic nature of the scaffold, which can lead to substitution at other positions.
The electrophilic substitution of indolines is often directed to the C-5 position. Therefore, achieving C-7 bromination typically requires specific strategies to override this inherent reactivity. One of the most effective modern approaches is the use of a directing group on the indoline nitrogen. While not a direct bromination with Br₂, these directed C-H activation methods allow for precise functionalization. Groups such as amides or pyrimidines can direct a palladium catalyst to functionalize the C-7 position specifically. nsf.govacs.org
In the context of indoles, bromination strategies are highly condition-dependent. The use of different brominating agents and catalysts can lead to a mixture of 5-bromo and 6-bromo derivatives. researchgate.net For example, bromination of 1-methylindole can be directed to the 4-position using N-bromosuccinimide (NBS). Achieving C-7 selectivity often requires a multi-step approach, such as installing the bromine on the starting aniline (B41778) before cyclization.
Table 2: Strategies for Regiocontrol in Indoline/Indole Functionalization
| Strategy | Position Targeted | Key Features | Example Reactants |
|---|---|---|---|
| Directing Group C-H Activation | C-7 | Requires removable N-directing group; uses a metal catalyst (e.g., Pd) to install a functional group. nsf.govacs.org | N-acylindoline, Pd catalyst |
| Bartoli Synthesis | C-7 | Builds the ring with the substituent in place. | ortho-bromonitrobenzene, vinyl Grignard |
| Fischer Synthesis | C-4, C-5, C-6, or C-7 | Depends on the substitution of the starting phenylhydrazine. google.com | Substituted phenylhydrazine, ketone/aldehyde |
| Direct Electrophilic Bromination | C-5 (typically) | The most electronically activated position on the benzene ring of indoline. | Indoline, Bromine (Br₂) |
Multi-step Convergent Syntheses Incorporating the this compound Scaffold
Convergent synthesis involves the preparation of complex molecular fragments separately, which are then joined together late in the synthetic sequence. nih.govrsc.org The this compound scaffold is an ideal fragment for such strategies, with the C-7 bromine atom serving as a versatile handle for cross-coupling reactions.
This approach allows for the efficient construction of complex molecules by using the bromo-indoline core as a foundational building block. A notable application is the synthesis of pyrrolophenanthridine alkaloids, where an unsymmetrical biaryl coupling between the Grignard reagent of N-benzyl-7-bromoindoline and an (o-methoxyaryl)oxazoline was a key step. acs.org This highlights how the 7-bromoindoline (B1279588) unit can be coupled with other aromatic systems to rapidly build molecular complexity. Similarly, N-Boc-4-bromoindole has been used as a starting material in a multi-step synthesis of the welwitindolinone core, employing a Heck coupling to add a vinyl group that participates in a subsequent alkylation/cyclization cascade. nih.gov
Advanced Catalytic Approaches in Indoline Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity, particularly for C-H functionalization.
Palladium-Catalyzed Alkylation and Arylation in Indoline Synthesis
Palladium catalysis has revolutionized the functionalization of heterocyclic compounds, including indolines. For the specific challenge of C-7 functionalization, palladium-catalyzed C-H activation is a powerful tool. These reactions typically require an N-directing group to position the catalyst correctly.
Several methods have been developed for the palladium-catalyzed C-7 acylation and arylation of N-protected indolines. nih.gov
C-7 Arylation : A method for the direct C-7 arylation of indolines has been developed using aryltriazenes as the aryl source. acs.org This reaction proceeds at near-ambient temperature and uses a detachable pyrimidine (B1678525) directing group on the indoline nitrogen, avoiding the need for an external oxidant. acs.org
C-7 Acylation : The C-7 position of indolines can be acylated using various acyl sources like aldehydes or 1,2-diketones. lookchem.comlookchem.com These reactions are also directed by an N-acyl or similar group and catalyzed by palladium, providing access to 7-acylated indolines which can be converted to the corresponding indoles via oxidation. lookchem.comlookchem.com This approach is notable for its ability to install alkyl-acyl groups in good to excellent yields, overcoming a limitation of previous methods. lookchem.com
These advanced catalytic methods represent the forefront of indoline synthesis, allowing for the late-stage introduction of functional groups at the otherwise less reactive C-7 position with high precision.
Table 3: Examples of Palladium-Catalyzed C-7 Functionalization of Indolines
| Reaction Type | Directing Group | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Arylation | N-Pyrimidine | Pd(OAc)₂, Aryltriazene | 7-Arylindoline | acs.org |
| Acylation | N-Acyl (Pivaloyl) | Pd(OAc)₂, Aldehyde, TBHP (oxidant) | 7-Acylindoline | lookchem.com |
| Acylation | N-Picolinamide | Pd(OAc)₂, 1,2-Diketone, Ag₂CO₃ | 7-Acylindoline | nih.govlookchem.com |
| Acetoxylation | N-Amide (Benzoyl, etc.) | Pd(OAc)₂, PhI(OAc)₂ | 7-Acetoxyindoline | nsf.gov |
Rhodium-Catalyzed C(sp2)–H Functionalization of Indolines for C7-Substituted Indoles
The regioselective functionalization of the C7 position of indolines represents a significant challenge in synthetic chemistry due to the intrinsic reactivity of other positions on the indoline scaffold. Transition-metal-catalyzed C–H activation has emerged as a powerful strategy to overcome this challenge, with rhodium catalysis being particularly effective for directing reactions to the C7 carbon. nih.gov This approach typically involves the installation of a directing group on the indoline nitrogen, which coordinates to the metal center and positions the catalyst in proximity to the C7 C–H bond, facilitating selective functionalization. rsc.org
An efficient method for the direct C7 halogenation (chlorination, bromination, and iodination) of indolines has been developed utilizing a rhodium(III) catalyst system. researchgate.net This methodology provides a direct route to C7-halogenated indolines, which are valuable precursors for further chemical modifications. researchgate.net
Research Findings
The research in this area has demonstrated a robust protocol for the selective C7 halogenation of N-pyrimidyl indolines using N-halosuccinimides as the halogen source. researchgate.net The N-pyrimidyl group is crucial as it acts as a directing group, enabling high regioselectivity. researchgate.net
Initial studies focused on optimizing the reaction between N-pyrimidylindoline and N-bromosuccinimide (NBS). researchgate.net The choice of catalyst, additive, and solvent was found to be critical for achieving high yields of the desired C7-brominated product. The use of a [RhCp*Cl₂]₂ catalyst in combination with an additive like silver triflate (AgOTf) in tetrahydrofuran (B95107) (THF) proved to be effective. researchgate.net Control experiments confirmed that the reaction does not proceed efficiently without both the rhodium catalyst and the additive, highlighting their essential roles in the catalytic cycle. researchgate.net A kinetic isotope effect experiment revealed that the C–H bond cleavage is likely not the rate-determining step of the reaction. researchgate.net
The optimized conditions for C7-bromination were established as follows:
Catalyst: [RhCp*Cl₂]₂ (5 mol%)
Halogen Source: N-Bromosuccinimide (NBS)
Additive: AgOTf (20 mol%)
Solvent: THF
Temperature: 80 °C
Under these conditions, a variety of substituted indolines were successfully brominated at the C7 position with good to excellent yields. researchgate.net
Table 1: Optimization of C7-Bromination of N-Pyrimidylindoline
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | [RhCp*Cl₂]₂ (5) | AgOAc (20) | THF | 80 | 72 |
| 2 | [RhCp*Cl₂]₂ (5) | AgOTf (20) | THF | 80 | 85 |
| 3 | [RhCp*Cl₂]₂ (5) | Ag₂CO₃ (20) | THF | 80 | 65 |
| 4 | [RhCp*Cl₂]₂ (5) | None | THF | 80 | <10 |
| 5 | None | AgOTf (20) | THF | 80 | No Reaction |
| 6 | [RhCp*Cl₂]₂ (5) | AgOTf (20) | Dioxane | 80 | 68 |
Data sourced from a 2021 study on Rh(III)-catalyzed halogenation. researchgate.net
The methodology demonstrates broad applicability, tolerating a range of functional groups on the indoline ring. researchgate.net Indolines bearing electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., fluoro, chloro, bromo, trifluoromethyl) at the C5 position all underwent C7-bromination smoothly. researchgate.net Furthermore, substrates with substituents at the C4 and C6 positions also yielded the corresponding C7-halogenated products, showcasing the versatility of this catalytic system. researchgate.net However, indolines with nitro or amino substituents failed to produce the desired product, likely due to interference with the metal catalyst. researchgate.net
Table 2: Substrate Scope for Rhodium-Catalyzed C7-Bromination of Substituted Indolines
| Substrate (Substituent) | Product | Yield (%) |
|---|---|---|
| N-Pyrimidylindoline | 7-Bromo-1-(pyrimidin-2-yl)indoline | 85 |
| 5-Methyl | 7-Bromo-5-methyl-1-(pyrimidin-2-yl)indoline | 81 |
| 5-Methoxy | 7-Bromo-5-methoxy-1-(pyrimidin-2-yl)indoline | 78 |
| 5-Fluoro | 7-Bromo-5-fluoro-1-(pyrimidin-2-yl)indoline | 84 |
| 5-Chloro | 7-Bromo-5-chloro-1-(pyrimidin-2-yl)indoline | 82 |
| 5-Bromo | 5,7-Dibromo-1-(pyrimidin-2-yl)indoline | 75 |
| 5-(Trifluoromethyl) | 7-Bromo-1-(pyrimidin-2-yl)-5-(trifluoromethyl)indoline | 65 |
| 4-Methyl | 7-Bromo-4-methyl-1-(pyrimidin-2-yl)indoline | 72 |
| 6-Methyl | 7-Bromo-6-methyl-1-(pyrimidin-2-yl)indoline | 58 |
Yields reported for the isolated C7-brominated product. Data sourced from a 2021 study. researchgate.net
This rhodium-catalyzed C–H functionalization strategy represents a significant advancement in the synthesis of C7-substituted indolines, providing a direct and regioselective route to halogenated derivatives that are otherwise difficult to access. researchgate.net
Reaction Pathways and Mechanistic Studies of 7 Bromo 1 Methylindoline
Transformations Involving the Bromine Moiety at C7
The bromine atom at the C7 position of 7-bromo-1-methylindoline serves as a valuable synthetic handle for the introduction of various substituents through transition-metal-catalyzed cross-coupling reactions and other transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Amination) for Brominated Indole (B1671886) Systems.nih.govresearchgate.net
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to brominated indole and indazole systems. nih.govresearchgate.net These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. yonedalabs.com
The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a widely used method for the arylation of brominated indoles. yonedalabs.commusechem.com For instance, the coupling of 7-bromo-4-substituted-1H-indazoles with various boronic acids has been successfully achieved using palladium catalysts, demonstrating the feasibility of such transformations on similar heterocyclic systems. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. nih.govorganic-synthesis.com
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.orgwikipedia.org This reaction has been utilized for the modification of bromoindoles, providing a route to alkynyl-substituted indole derivatives. researchgate.net The development of copper-free Sonogashira coupling protocols has expanded the scope of this reaction to sensitive substrates, including peptides containing brominated tryptophan residues. acs.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has been successfully applied to the amination of various bromo-azaheterocycles, showcasing its utility in the synthesis of N-arylated indole derivatives. researchgate.netrsc.org The choice of phosphine (B1218219) ligand is critical for the efficiency of the Buchwald-Hartwig amination, with sterically hindered ligands often providing the best results. researchgate.net
| Reaction | Reactants | Catalyst/Ligand | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Brominated Indole/Indazole, Boronic Acid | PdCl2(PPh3)2, Pd(OAc)2/SPhos | Forms C(sp2)-C(sp2) bonds; mild conditions, broad substrate scope. nih.govorganic-synthesis.com |
| Sonogashira | Brominated Indole, Terminal Alkyne | Pd(PPh3)4/CuI | Forms C(sp)-C(sp2) bonds; used for introducing alkyne functionalities. scirp.orgresearchgate.net |
| Buchwald-Hartwig Amination | Brominated Indole, Amine | Pd2(dba)3/BINAP, Pd(OAc)2/XPhos | Forms C-N bonds; allows for the synthesis of aryl amines. wikipedia.orgrsc.org |
Nucleophilic Displacement Reactions at the Bromine Atom
Direct nucleophilic displacement of the bromine atom on the aromatic ring of this compound is generally challenging due to the electron-rich nature of the indole ring system. Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate the substrate towards nucleophilic attack, which are absent in this case. However, under specific conditions, such as the use of highly reactive nucleophiles or transition metal catalysis, displacement of the bromine can be achieved. For instance, phase-transfer catalysis has been employed for nucleophilic displacement of bromine in certain indole derivatives. researchgate.net
Cyanation Reactions of Related Brominated Indole Scaffolds.biosynth.com
The introduction of a cyano group onto the indole scaffold is a valuable transformation, as the nitrile functionality can be readily converted into other functional groups such as carboxylic acids, amines, and amides. researchgate.net The cyanation of brominated indoles can be achieved through various methods, including palladium-catalyzed cyanation reactions using cyanide sources like zinc cyanide or potassium ferrocyanide. organic-chemistry.orgthieme-connect.de These reactions offer a direct route to cyano-substituted indoles, which are important intermediates in medicinal chemistry. biosynth.comresearchgate.net The development of milder and more efficient cyanation protocols continues to be an active area of research. thieme-connect.de
Reactivity of the Indoline (B122111) Nitrogen (N1-position)
The nitrogen atom at the N1-position of the indoline ring is a nucleophilic center and can readily participate in various reactions to introduce a wide range of functional groups.
N-Alkylation Reactions.acs.orgnih.gov
N-alkylation of the indoline nitrogen is a common and straightforward transformation. nih.gov This can be achieved by reacting this compound with various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. nih.gov Iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents has also been reported as a more sustainable alternative to traditional methods. nih.gov The choice of base and solvent can influence the efficiency of the N-alkylation reaction.
N-Functionalization for Diverse Indoline Derivatives
Beyond simple alkylation, the indoline nitrogen can be functionalized with a variety of other groups to generate a diverse library of derivatives. This includes N-acylation with acyl chlorides or anhydrides, N-arylation through reactions like the Buchwald-Hartwig amination, and N-sulfonylation with sulfonyl chlorides. These N-functionalization reactions are crucial for modulating the electronic properties and biological activities of the resulting indoline derivatives. The development of new methodologies for the enantioselective N-functionalization of indoles and indolines is an area of significant interest. mdpi.com
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| N-Alkylation | Alkyl halides, Alcohols | N-Alkylindolines | Introduces alkyl substituents. nih.govnih.gov |
| N-Acylation | Acyl chlorides, Anhydrides | N-Acylindolines | Forms amides, modulating electronic properties. |
| N-Arylation | Aryl halides (with Pd catalyst) | N-Arylindolines | Creates C-N bonds to aromatic systems. wikipedia.org |
| N-Sulfonylation | Sulfonyl chlorides | N-Sulfonylindolines | Introduces sulfonamide functionality. |
Oxidation and Rearrangement Processes
The oxidation of the indoline ring system is a key transformation, providing access to valuable synthetic intermediates like isatins (indole-2,3-diones). These processes often involve the precise manipulation of reagents and conditions to achieve controlled oxidation of the C2 and C3 positions of the indoline core.
The conversion of indolines or their precursors, indoles, into isatin (B1672199) derivatives represents a significant synthetic transformation. For this compound, this process would yield this compound-2,3-dione. Various methods have been developed for this oxidative conversion, often applicable to a wide range of substituted indoles.
One effective method involves the use of N-Bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO). This reagent system has been successfully employed for the one-pot bromination and oxidation of α-methylene carbonyl compounds and has been extended to the synthesis of isatins from indoles. Another prominent method utilizes a combination of molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) under mild conditions to afford isatins in moderate to good yields. These methods are generally tolerant of various functional groups, including electron-donating and electron-withdrawing substituents on the indole ring.
Table 1: Selected Methods for the Oxidation of Indole Derivatives to Isatins
| Reagent System | Substrate Type | Typical Conditions | Key Features |
|---|---|---|---|
| NBS / DMSO | Indoles, 1-Alkylindoles | 60-80°C | Convenient one-pot synthesis. |
| I₂ / TBHP | Indoles with various substituents | 110°C | Metal-free oxidation, moderate to good yields. |
| O₂ / Photosensitizer (DPZ) | N-alkylated indoles | Light irradiation | Environmentally benign, uses O₂ as the oxidant. |
| NaI / THF / Dry Air | 1-Methylindolin-2-one | 60°C | Oxidation of the C3 position of an oxindole (B195798) precursor. rsc.org |
The mechanism of the oxidation of indolines to isatins is highly dependent on the reagents employed. For the NBS-DMSO system, a plausible reaction pathway involves the initial bromination of the indole at the C3 position, followed by a second bromination at the C2 position to yield a 2,3-dibromo derivative. Subsequent bromination at C3 generates a 2,3,3-tribromo-3H-indolium salt. This intermediate is then hydrolyzed during aqueous workup to furnish the final isatin product.
In other systems, the mechanism may proceed through different intermediates. For instance, computational studies on the atmospheric oxidation of indole by hydroxyl (•OH) and chlorine (•Cl) radicals suggest that the reaction is initiated by radical addition or hydrogen abstraction. chemistrysteps.com This leads to the formation of indole radicals which then react with oxygen to produce peroxy radicals, eventually leading to oxidized products. chemistrysteps.com While distinct from synthetic laboratory conditions, these studies highlight the electronic susceptibility of the indole ring to oxidative processes initiated by radical species. chemistrysteps.com DFT calculations on the oxidation of ynamides by DMSO suggest a mechanism involving nucleophilic attack by the DMSO oxygen atom on the triple bond, followed by a second oxygen atom transfer to complete the oxidation. nih.gov This showcases DMSO's ability to act as a nucleophilic oxidant in certain contexts.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of the Indoline System
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com In the this compound system, the benzene ring is fused to a saturated, nitrogen-containing five-membered ring. The reactivity and regioselectivity of EAS on this system are governed by the combined electronic effects of the substituents attached to the aromatic ring: the N-methylamino group (as part of the indoline structure) and the bromine atom.
N-Methylamino Group Effect : The nitrogen atom of the indoline ring is directly attached to the benzene ring. Its lone pair of electrons can be donated into the aromatic π-system via resonance. This makes the N-methylamino group a powerful activating group and an ortho, para-director. pressbooks.pub In the context of the indoline ring, the positions ortho to the nitrogen are C7 and C2 (not on the benzene ring), and the position para is C5. Since C7 is blocked by the bromine atom, the strong activating effect of the nitrogen directs incoming electrophiles primarily to the C5 position.
Bromo Group Effect : Halogens, like bromine, are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect (-I effect), which makes the ring less nucleophilic and slows the rate of EAS compared to benzene. libretexts.orglibretexts.org However, they are ortho, para-directors because their lone pair electrons can be donated via resonance (+M effect), which helps to stabilize the cationic intermediate (the sigma complex) when attack occurs at the ortho and para positions. libretexts.orglibretexts.org The bromine at C7 would direct incoming electrophiles to the C6 (ortho) and C4 (para) positions.
Radical Reactions and Their Mechanistic Implications in Indole/Indoline Systems
Radical reactions offer alternative pathways for the functionalization of indole and indoline systems, often with different regioselectivity compared to ionic reactions. The study of these reactions provides insight into the behavior of the indolinyl radical and its synthetic utility.
C–H activation of indolines can be achieved efficiently through radical translocation. For N-substituted indolines, this can lead to the formation of a radical at the C2 position. The subsequent fate of this C2 indolinyl radical is dictated by the substitution pattern of the indoline, potentially leading to fragmentation, cyclization, or tandem cyclization reactions.
Computational studies on the interaction of hydroxyl radicals (•OH) with indole derivatives have shown that the reaction can proceed via multiple mechanisms, including hydrogen atom transfer (HAT), single electron transfer (SET), and radical adduct formation (RAF). nih.gov In aqueous environments, the RAF mechanism, where the radical adds to the indole ring, contributes significantly. nih.gov This is particularly relevant as it highlights that the π-system of the indole core is susceptible to attack by radical species, forming radical intermediates that can undergo further transformations.
Table 2: Mechanistic Implications of Radical Reactions on Indole/Indoline Systems
| Reaction Type | System | Key Intermediate | Mechanistic Implication |
|---|---|---|---|
| Radical Translocation | Indolines | C2 Indolinyl Radical | Enables C-H activation at the C2 position for further functionalization. |
| Hydroxyl Radical Scavenging | Indole-3-carbinol | Radical Adduct | Demonstrates the susceptibility of the indole π-system to radical addition. nih.gov |
| Photocatalyzed Decarboxylation | N-substituted anilines | Alkyl Radical | Radical cyclization onto the aniline (B41778) ring forms substituted indolines. acs.org |
| Sono-Fenton Process | 2-(((N-aryl)amino)methyl)acrylates | Carbamoyl Radical | Ultrasound-mediated radical cascade reaction for the rapid synthesis of functionalized indolines. nih.gov |
These radical-based transformations underscore the versatility of the indoline nucleus, allowing for functionalization at positions that are not typically reactive under electrophilic or nucleophilic conditions.
Spectroscopic and Structural Characterization Methodologies for 7 Bromo 1 Methylindoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for the structural elucidation of 7-Bromo-1-methylindoline, offering unambiguous evidence of its connectivity and stereochemistry through a suite of one-dimensional and two-dimensional experiments.
The ¹H NMR spectrum of this compound provides essential information regarding the number of distinct proton environments, their electronic surroundings, and scalar coupling interactions with neighboring protons. The spectrum is characterized by signals in both the aliphatic and aromatic regions, consistent with the indoline (B122111) core structure.
The aliphatic portion of the spectrum features two characteristic triplets corresponding to the methylene (B1212753) protons at the C2 and C3 positions of the saturated five-membered ring. These protons typically exhibit a vicinal coupling interaction. The N-methyl group gives rise to a distinct singlet, shifted downfield due to the inductive effect of the adjacent nitrogen atom.
In the aromatic region, the spectrum displays a pattern consistent with a 1,2,3-trisubstituted benzene (B151609) ring. The proton at C5 appears as a triplet, being coupled to both H4 and H6. The protons at C4 and H6 each appear as a doublet, resulting from coupling to the adjacent H5 proton. The precise chemical shifts are influenced by the electronic effects of the bromine atom and the fused heterocyclic ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~ 3.4 - 3.6 | Triplet (t) | ~ 8.0 - 8.5 |
| H3 | ~ 3.0 - 3.2 | Triplet (t) | ~ 8.0 - 8.5 |
| N-CH₃ | ~ 2.8 - 3.0 | Singlet (s) | - |
| H4 | ~ 7.1 - 7.3 | Doublet (d) | ~ 7.5 - 8.0 |
| H5 | ~ 6.8 - 7.0 | Triplet (t) | ~ 7.5 - 8.0 |
| H6 | ~ 7.0 - 7.2 | Doublet (d) | ~ 7.5 - 8.0 |
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. For this compound, nine distinct signals are expected, corresponding to its nine carbon atoms.
The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are instrumental in differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent. This allows for the confident assignment of the N-methyl, C2, C3, and the aromatic CH carbons (C4, C5, C6). The signals for the quaternary carbons (C3a, C7, and C7a) can be identified by their presence in the broadband-decoupled ¹³C spectrum and absence in the DEPT-135 spectrum. The carbon atom directly bonded to the bromine (C7) is expected to be significantly shifted to a lower field (higher ppm) compared to the other aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Analysis for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C2 | ~ 55 - 58 | Negative |
| C3 | ~ 30 - 33 | Negative |
| N-CH₃ | ~ 35 - 38 | Positive |
| C3a | ~ 128 - 132 | Absent |
| C4 | ~ 127 - 130 | Positive |
| C5 | ~ 120 - 123 | Positive |
| C6 | ~ 124 - 127 | Positive |
| C7 | ~ 115 - 118 | Absent |
| C7a | ~ 150 - 153 | Absent |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, key cross-peaks are expected between the H2 and H3 protons, confirming their vicinal relationship in the five-membered ring. In the aromatic system, correlations would be observed between H4 and H5, and between H5 and H6, establishing their connectivity. scbt.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). scbt.com It allows for the unambiguous assignment of carbon signals for all protonated carbons (C2, C3, C4, C5, C6, and the N-CH₃ group) by correlating them to their already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. scbt.com This is particularly valuable for assigning quaternary carbons. Key expected correlations include:
The N-CH₃ protons showing correlations to C2 and C7a.
The H2 protons showing correlations to C3, C3a, and C7a.
The H4 proton showing correlations to C3a, C5, and C6.
The H6 proton showing correlations to C4, C5, and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, irrespective of their bonding. NOESY correlations can confirm stereochemical details. For instance, correlations would be expected between the N-methyl protons and the protons at C2 and on the aromatic ring at C6, confirming their spatial closeness.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of this compound. The molecular formula is C₉H₁₀BrN. HRMS can distinguish this formula from other possible formulas with the same nominal mass. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as two peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by two m/z units, which is a definitive indicator of the presence of a single bromine atom in the molecule.
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation to produce product ions. The analysis of these fragments provides valuable information about the molecular structure.
For this compound, the molecular ion ([C₉H₁₀BrN]⁺) would be selected as the precursor. Plausible fragmentation pathways could include:
Loss of a methyl radical (•CH₃): Fragmentation of the N-CH₃ bond would lead to the formation of a [M-15]⁺ ion.
Retro-Diels-Alder (RDA)-type cleavage: Fission of the saturated heterocyclic ring could occur, leading to characteristic fragments.
Loss of HBr: Elimination of hydrogen bromide could lead to a [M-81]⁺ fragment ion.
Loss of the bromine atom: Cleavage of the C-Br bond would result in a [M-79/81]⁺ ion.
Studying these fragmentation patterns allows for the confirmation of the connectivity of the different parts of the molecule, reinforcing the structure determined by NMR spectroscopy. acs.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and elucidation of molecular structure. elsevier.com For this compound, while specific experimental spectra are not widely published, a detailed analysis of the expected vibrational modes can be inferred from studies of related indole (B1671886) compounds and brominated aromatic systems. montclair.edunih.gov The vibrational spectrum is dominated by contributions from the substituted benzene ring, the dihydro-pyrrole moiety, the N-methyl group, and the carbon-bromine bond.
The aromatic C-H stretching vibrations are anticipated to appear in the 3100-3000 cm⁻¹ region. The specific substitution pattern on the benzene ring will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be characteristic of the arrangement of substituents. Aromatic C=C stretching vibrations typically result in a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹.
The aliphatic C-H stretching vibrations of the methyl and methylene groups in the indoline ring are expected in the 3000-2850 cm⁻¹ region. The C-N stretching vibration of the tertiary amine within the indoline ring is expected to produce a band in the 1360-1250 cm⁻¹ range. The presence of the methyl group attached to the nitrogen atom will also give rise to characteristic bending vibrations.
The C-Br stretching vibration is expected to be observed in the far-infrared region of the spectrum, typically between 600 and 500 cm⁻¹, as it involves a heavier atom. This band is often weak in the IR spectrum but can be more prominent in the Raman spectrum.
A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below, based on established group frequencies and data from related molecules. montclair.edumdpi.com
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |
| Aliphatic C-H Stretch | 3000 - 2850 | CH₃ and CH₂ groups |
| Aromatic C=C Stretch | 1600 - 1450 | Benzene Ring |
| C-N Stretch | 1360 - 1250 | Tertiary Amine (Indoline Ring) |
| C-Br Stretch | 600 - 500 | Bromo-substituent |
X-ray Crystallography for Solid-State Structural Analysis (drawing insights from related brominated indoline-diones)
While a specific crystal structure for this compound is not publicly available, valuable insights into its potential solid-state conformation and packing can be drawn from the X-ray crystallographic analysis of structurally related brominated indoline-diones. nih.govresearchgate.net These related compounds provide a model for understanding the intermolecular interactions and packing motifs that may be present in the crystal lattice of this compound.
Studies on compounds such as 1-(12-bromododecyl)indoline-2,3-dione have revealed that the indoline portion of the molecule is nearly planar. nih.gov In the solid state, these molecules often arrange in a manner that maximizes intermolecular interactions, such as C-H···O hydrogen bonds and π-stacking interactions between the aromatic rings of adjacent molecules. nih.gov For this compound, while lacking the dione (B5365651) oxygens for strong hydrogen bonding, π-stacking interactions between the benzene rings are highly probable.
The table below summarizes key crystallographic parameters and intermolecular interactions observed in a related brominated indoline-dione, which can serve as a predictive model for this compound.
| Parameter | Observation in Related Brominated Indoline-diones | Implication for this compound |
| Molecular Geometry | Indoline ring is nearly planar. nih.gov | The indoline core of this compound is also expected to be largely planar. |
| Crystal Packing | Micellar-like structures generated by intermolecular interactions. nih.gov | Potential for ordered packing driven by non-covalent interactions. |
| Intermolecular Interactions | C-H···O hydrogen bonds, π-stacking, and H···Br contacts are significant. nih.gov | π-stacking between aromatic rings and H···Br contacts are likely to be key packing forces. |
| Unit Cell | Varies depending on the specific derivative and solvent of crystallization. | The unit cell parameters would be unique to this compound. |
Theoretical and Computational Investigations of 7 Bromo 1 Methylindoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and conformational preferences of molecules like 7-Bromo-1-methylindoline. By applying functionals such as B3LYP with basis sets like 6-311++G(d,p), researchers can optimize the molecular geometry to find its most stable three-dimensional arrangement. researchgate.net For this compound, this process would reveal the precise bond lengths, bond angles, and dihedral angles, defining the puckering of the indoline (B122111) ring and the orientation of the bromo and methyl substituents.
A key aspect of DFT analysis is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For substituted indoles, it has been shown that electron-withdrawing groups, such as the bromine atom in the 7-position, can influence these energy levels. chemrxiv.org DFT calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. In this compound, the MEP map would likely show negative potential (red regions) around the electronegative bromine and nitrogen atoms, indicating sites susceptible to electrophilic attack, while positive potential (blue regions) would be expected around the hydrogen atoms. mdpi.com
Note: Values are hypothetical, based on typical DFT results for similar halogenated N-heterocyclic compounds.
Computational Modeling of Reaction Mechanisms and Transition States in Indole (B1671886) Chemistry
Computational modeling provides profound insights into the reaction mechanisms involving indole and indoline derivatives. Using DFT and ab initio methods, researchers can map out the potential energy surface for a given chemical reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. copernicus.orgcopernicus.org For this compound, this approach can be used to predict its behavior in various organic reactions.
For instance, in electrophilic aromatic substitution, a common reaction for indole derivatives, computational models can determine the most likely site of attack by calculating the activation energies for substitution at each possible position on the benzene (B151609) ring. The bromine atom and the electron-donating indoline nitrogen atom would exert significant influence on the regioselectivity. Methods like the M06-2X functional combined with a robust basis set are often employed to accurately locate transition state geometries and calculate their energies. copernicus.orgcopernicus.org
Furthermore, these models can elucidate the mechanisms of more complex reactions, such as transition-metal-catalyzed cross-coupling reactions at the bromine site or oxidation of the indoline ring. nih.gov By calculating the free energy barriers (ΔG‡) for each step, the rate-determining step of the reaction can be identified. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are also performed to confirm that a calculated transition state correctly connects the intended reactant and product. copernicus.orgcopernicus.org This predictive power is invaluable for designing new synthetic routes and understanding the reactivity of substituted indolines.
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, providing a powerful complement to experimental analysis. researchgate.netwinterschool.cc For this compound, these calculations can generate theoretical vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra that can aid in the structural confirmation of the compound.
Vibrational frequencies are calculated by performing a frequency analysis on the optimized geometry of the molecule. researchgate.net DFT methods like B3LYP can predict the wavenumbers of fundamental vibrational modes, such as C-H, C-N, and C-Br stretching and bending. researchgate.net While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental data. A Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in assigning the signals in an experimental NMR spectrum. The accuracy of these predictions is often sufficient to distinguish between different isomers or conformers. Theoretical predictions of electron ionization mass spectra can also be performed to understand fragmentation patterns, although this is a more complex undertaking. nih.govnih.gov
Table 2: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies for a Substituted Indoline
| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment (PED) |
|---|---|---|---|
| N-CH₃ stretch | 2855 | 2850 | 95% N-CH₃ str. |
| Aromatic C-H stretch | 3050 | 3045 | 98% C-H str. |
| C-N stretch | 1355 | 1352 | 80% C-N str. |
| C-Br stretch | 640 | 635 | 85% C-Br str. |
Note: This table is a hypothetical representation based on typical results from DFT calculations for similar molecules.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. nih.govmdpi.com Unlike quantum chemical calculations that typically focus on a static, minimum-energy structure, MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of the molecule's accessible conformational landscape at a given temperature.
For this compound, the five-membered indoline ring is not planar and can adopt various puckered conformations. MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent) and the energy barriers between them. Analysis of the simulation trajectory can provide information on properties like the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov
MD simulations are also exceptionally useful for studying intermolecular interactions. mdpi.commdpi.com By simulating this compound in a solvent box, one can analyze the formation and lifetime of hydrogen bonds, halogen bonds (involving the bromine atom), and van der Waals interactions with solvent molecules. acs.org The driving forces for these interactions can be broken down into components like electrostatic and dispersion forces. researchgate.net This information is critical for understanding solubility, crystal packing, and how the molecule might interact with a biological target, such as the active site of an enzyme. mdpi.com
Role of 7 Bromo 1 Methylindoline As a Core Synthetic Intermediate
Construction of Advanced Heterocyclic Scaffolds
The presence of a bromine atom on the aromatic ring of 7-Bromo-1-methylindoline provides a crucial handle for modern cross-coupling reactions, enabling the construction of intricate, polycyclic heterocyclic scaffolds. This functionality is particularly exploited in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of new carbon-carbon (C-C) bonds.
A notable application of this strategy is found in the synthetic approaches toward Amaryllidaceae alkaloids, which are known for their significant biological activities. anu.edu.au In the pursuit of synthesizing the pyrrolophenanthridinone core structure of these alkaloids, this compound is identified as a key coupling partner. The proposed synthetic route involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable arylboronate partner. This key reaction step forges a critical C-C bond, effectively linking the indoline (B122111) moiety to another aromatic system and laying the groundwork for subsequent cyclization to form the advanced, multi-ring scaffold of the target alkaloid. anu.edu.au
The general scheme for this strategic coupling is outlined below:
Table 1: Proposed Suzuki-Miyaura Coupling for Heterocyclic Scaffold Construction
| Reactant A | Reactant B | Catalyst System | Key Bond Formed | Resulting Scaffold Type |
|---|
This method highlights the instrumental role of the C7-bromo substituent, which activates the molecule for regioselective functionalization, allowing chemists to build molecular complexity from a relatively simple and accessible starting material.
Precursor in the Synthesis of Natural Product Analogues and Alkaloids
Building upon its utility in scaffold construction, this compound serves as a direct precursor in the total synthesis of natural products and their analogues. The synthesis of Amaryllidaceae alkaloids, such as lycosinine A and lycosinine B, provides a concrete example of this application. anu.edu.au
In a retrosynthetic analysis for lycosinine B, two primary pathways were envisioned, both of which identified this compound as an essential intermediate. anu.edu.au
Pathway A: This approach involves a Suzuki-Miyaura reaction where this compound is coupled with an aldehyde-bearing arylboronate ester.
Pathway B: An alternative strategy involves converting this compound into its corresponding 7-borylindoline derivative. This boronate intermediate would then be coupled with a bromoaldehyde partner.
Both strategies underscore the compound's value. The N-methyl group is a common feature in many alkaloids, and the bromine at the C7 position dictates the point of connection for building the rest of the natural product's structure. The successful preparation of this compound was a critical step in this research, enabling the exploration of these pathways toward the final natural product targets. anu.edu.au
Table 2: Role of this compound in Planned Alkaloid Synthesis
| Target Alkaloid | Synthetic Strategy | Role of this compound | Key Reaction |
|---|---|---|---|
| Lycosinine B | Pathway A | C7-Bromo coupling partner | Suzuki-Miyaura Coupling |
Enabling Compound for Diversification-Oriented Synthesis in Heterocyclic Chemistry
Diversification-Oriented Synthesis (DOS) is a powerful strategy aimed at producing libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govfrontiersin.orgcam.ac.ukcam.ac.uk this compound is an excellent platform for DOS due to the reactivity of its C-Br bond, which allows for the introduction of a wide array of substituents through various cross-coupling reactions.
By subjecting this compound to different palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig amination, Sonogashira coupling), a multitude of functional groups and molecular fragments can be appended at the C7 position. This creates a library of compounds based on the 1-methylindoline (B1632755) core, each with unique steric and electronic properties.
The utility of this core scaffold in generating molecular diversity is further exemplified by the synthetic applications of its oxidized derivative, this compound-2,3-dione. This dione (B5365651), readily prepared from indoline precursors, serves as a versatile building block for more complex and biologically active molecules. tudelft.nlresearchgate.net For instance, it has been utilized in the synthesis of advanced molecules such as Cereblon-based PROTACs (PROteolysis TArgeting Chimeras), which are sophisticated bifunctional molecules designed to degrade specific proteins. google.com The isatin (B1672199) core derived from the this compound scaffold is also a key component in the development of potential kinase inhibitors. researchgate.net
Table 3: Potential Diversification Reactions from this compound
| Reaction Type | Coupling Partner | Functional Group Introduced | Potential Scaffold Class |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acids/esters | Aryl, Heteroaryl, Vinyl | 7-Aryl-1-methylindolines |
| Buchwald-Hartwig | Amines, Amides | Amino, Amido | 7-Amino-1-methylindolines |
| Sonogashira | Terminal alkynes | Alkynyl | 7-Alkynyl-1-methylindolines |
| Heck | Alkenes | Alkenyl | 7-Alkenyl-1-methylindolines |
This capacity for systematic modification makes this compound a valuable enabling compound, providing a reliable and adaptable starting point for exploring chemical space and discovering novel heterocyclic compounds with potential therapeutic applications.
Conclusion and Future Perspectives in 7 Bromo 1 Methylindoline Research
Summary of Key Research Achievements and Contributions
Research into brominated indoles and indolines has primarily established their role as versatile synthetic intermediates. The key contribution of compounds like 7-Bromo-1-methylindoline lies in their potential for carbon-carbon and carbon-heteroatom bond formation, which is fundamental to the synthesis of more complex molecules.
The primary achievements in this area are centered on the reactivity of the bromo-substituted aromatic ring. The bromine atom at the 7-position makes the molecule an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These include, but are not limited to:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a C-C bond, enabling the introduction of various aryl or alkyl groups.
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, a crucial step in the synthesis of many biologically active compounds.
Heck and Sonogashira Couplings: Reactions that facilitate the introduction of alkenyl and alkynyl groups, respectively, adding to the structural diversity achievable from this scaffold.
The N-methylation of the indoline (B122111) ring is also a significant feature. The methyl group enhances the molecule's stability and influences its electronic properties and solubility. In structure-activity relationship (SAR) studies of bioactive molecules, N-methylation is a critical factor in modulating binding affinity and pharmacokinetic properties. For instance, in related halogenated indole (B1671886) alkaloids, methylation of the indole nitrogen has been shown to be important for kinase inhibitory activity. nih.gov
Below is a table summarizing the key reaction types where this compound could serve as a valuable precursor, based on established halogenated heterocycle chemistry.
| Reaction Type | Reactant | Catalyst/Reagents | Bond Formed | Significance |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd catalyst, Base | C-C | Introduction of aryl/alkyl groups |
| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, Base | C-N | Synthesis of amines and derivatives |
| Heck Coupling | Alkene | Pd catalyst, Base | C-C (alkenyl) | Formation of substituted alkenes |
| Sonogashira Coupling | Alkyne | Pd/Cu catalyst, Base | C-C (alkynyl) | Introduction of alkyne moieties |
| Stille Coupling | Organostannane | Pd catalyst | C-C | Versatile C-C bond formation |
| Cyanation | Cyanide source | Pd or Cu catalyst | C-CN | Introduction of a nitrile group |
This table represents potential applications based on the known reactivity of aryl bromides.
Identification of Remaining Challenges and Underexplored Research Gaps
Despite the potential utility of this compound, significant research gaps remain. The most prominent challenge is the lack of dedicated studies focusing specifically on this isomer. Much of the existing literature concentrates on other isomers (e.g., 5-bromo or 6-bromo indolines) or the aromatic precursor, 7-bromo-1-methylindole.
Key challenges and underexplored areas include:
Regioselective Synthesis: Developing efficient and highly regioselective methods for the synthesis of 7-bromoindolines remains a challenge. Direct bromination of 1-methylindoline (B1632755) can often lead to a mixture of isomers, complicating purification and reducing yields. researchgate.net Methodologies that can precisely install a bromine atom at the C-7 position are needed.
Dearomatization of Precursors: While the hydrogenation of 7-bromo-1-methylindole is a logical synthetic route, controlling the conditions to achieve selective reduction of the pyrrole (B145914) ring without affecting the C-Br bond can be difficult. This presents a significant hurdle for the large-scale and efficient production of this compound.
Limited Functionalization Studies: There is a scarcity of published research on the subsequent functionalization of the this compound scaffold. A systematic exploration of its reactivity in various coupling reactions would be invaluable to synthetic chemists.
Biological Profiling: The biological activities of this compound are largely unknown. Given that halogenated indoles and indolines are prevalent in many pharmaceuticals, a thorough investigation into its potential therapeutic applications is a major underexplored gap.
Emerging Trends and Potential Avenues for Future Investigation in Halogenated Indoline Chemistry
The future of halogenated indoline chemistry is being shaped by advancements in synthetic methodology and a growing demand for novel bioactive compounds. These trends point toward several promising avenues for future investigation involving this compound.
C-H Functionalization: A major emerging trend is the direct functionalization of C-H bonds. Future research could focus on developing catalytic systems that can selectively activate and functionalize the C-H bonds of the indoline core, bypassing the need for pre-functionalized substrates like bromo-derivatives. However, the presence of the bromine atom in this compound allows for orthogonal functionalization strategies, combining traditional cross-coupling with modern C-H activation techniques.
Enzymatic Halogenation: To address the challenges of regioselectivity and harsh reagents in traditional halogenation, biocatalysis using halogenase enzymes is gaining traction. frontiersin.org Developing an enzymatic route to this compound or its precursors could offer a greener and more selective synthetic pathway. frontiersin.org These methods often use benign halide salts and proceed in aqueous media at ambient temperatures. frontiersin.org
Photoredox Catalysis: Light-mediated photoredox catalysis has opened new pathways for the synthesis and functionalization of heterocyclic compounds. Future work could explore photoredox-catalyzed reactions of this compound, potentially enabling novel transformations that are not accessible through traditional thermal methods.
Development of Novel Bioactive Agents: Given the prevalence of the indoline scaffold in pharmaceuticals, a key future avenue will be the synthesis of libraries of 7-substituted 1-methylindoline derivatives for biological screening. The 7-bromo precursor is an ideal starting point for generating such libraries to explore new therapeutic agents, from enzyme inhibitors to receptor modulators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
